molecular formula C18H30N4 B11796286 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine

Cat. No.: B11796286
M. Wt: 302.5 g/mol
InChI Key: VGBDJSYSOXRUHZ-UHFFFAOYSA-N
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Description

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a piperazine ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyridine intermediates, followed by their coupling with piperazine. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine has diverse scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)morpholine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(3-(1-Isopropylpiperidin-2-yl)pyridin-2-yl)-4-methylpiperazine is unique due to its specific combination of piperidine, pyridine, and piperazine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C18H30N4

Molecular Weight

302.5 g/mol

IUPAC Name

1-methyl-4-[3-(1-propan-2-ylpiperidin-2-yl)pyridin-2-yl]piperazine

InChI

InChI=1S/C18H30N4/c1-15(2)22-10-5-4-8-17(22)16-7-6-9-19-18(16)21-13-11-20(3)12-14-21/h6-7,9,15,17H,4-5,8,10-14H2,1-3H3

InChI Key

VGBDJSYSOXRUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCCC1C2=C(N=CC=C2)N3CCN(CC3)C

Origin of Product

United States

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